2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile
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Overview
Description
2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile is a heterocyclic compound that features a unique structure with multiple pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . This method allows for the formation of the desired pyridine rings under mild conditions and with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile
- 2-(5-(Pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide
Uniqueness
2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile is unique due to its multiple pyridine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H12N4 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-(2,5-dipyridin-3-ylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C17H12N4/c18-6-5-13-9-16(14-3-1-7-19-10-14)12-21-17(13)15-4-2-8-20-11-15/h1-4,7-12H,5H2 |
InChI Key |
FPGNACKVKUJFBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)C3=CN=CC=C3)CC#N |
Origin of Product |
United States |
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